3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide
Overview
Description
Synthesis Analysis
The synthesis of 3H-indolium compounds has been explored through various methods. In one study, 3-H-indolo-2-dimethinehemicyanine dyes were synthesized by condensing (1,3,3-trimethylindolin-2-ylidene)acetaldehyde with anilines in acetic acid, resulting in a series of 3H-indolium salts characterized by their spectroscopic properties . Another approach involved generating transient 3H-indolium-methanides from 2-substituted 3H-indoles using the N-(trimethylsilyl)methylation/desilylation method, which could be trapped by dimethyl maleate and dimethyl fumarate to form various products . Additionally, the reaction of 2,3,3-trimethyl-3H-indole with haloacetic acid amides led to the formation of 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts, which could be converted into imidazo[1,2-a]indol-2-one and related compounds .
Molecular Structure Analysis
The molecular structure of 3H-indolium compounds has been elucidated using various spectroscopic techniques. NMR data confirmed the assigned structure of 3-H-indolo-2-dimethinehemicyanine dyes, indicating partial positive charge at the nitrogen atoms . The crystal structure of a related compound, 2-(2-(4-(4-chloro) phenyl) vinyl)-1, 1, 3-trimethyl-1H-benzo[e] Indolium iodide, was determined by single-crystal X-ray diffraction, revealing that it belongs to the monoclinic system with a space group of P21/n .
Chemical Reactions Analysis
The reactivity of 3H-indolium compounds has been demonstrated in various chemical reactions. Transient 3H-indolium-methanides were shown to add dimethyl ethynedicarboxylate to form 9,9a-dihydro-3H-pyrrolo[1,2-a]indoles, with some derivatives undergoing further transformations . The iodide-mediated reaction between cyclic iodonium ylides and 3-alkylidene-2-oxindoles resulted in the formation of densely functionalized polycyclic spirocycles . Trimethylsilyl iodide was used as a multifunctional agent in the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, showcasing the versatility of 3H-indolium compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3H-indolium compounds have been extensively studied. The solvatochromic behavior of 3-H-indolo-2-dimethinehemicyanine dyes was investigated, revealing a small hypsochromic shift for all dyes . The physicochemical properties of 2-(2-(4-(4-chloro) phenyl) vinyl)-1, 1, 3-trimethyl-1H-benzo[e] Indolium iodide were reported, including its bandgap, optical window, thermal stability, and dielectric properties, which are suitable for third-harmonic generation applications . The ultraviolet spectra of 5-methoxy-3,3-dimethyl and -1,3,3-trimethyl-3H-indolium cations were studied to determine the structural features responsible for the spectral properties of these cations .
Scientific Research Applications
-
Imidazole in Medicinal Chemistry
- Imidazole is a structure that, despite being small, has a unique chemical complexity. It acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes. Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
- The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .
- The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
-
1,2,3-Triazoles in Drug Discovery and Organic Synthesis
- 1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry .
- The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .
- Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
-
1,2,3-Benzotriazin-4(3H)-one Sulfonamides in α-Glucosidase Inhibition
-
Zinc Complex-Based Hole Transporting Material for Perovskite Solar Cell Applications
- This research presents a design strategy for improving hole mobility and Perovskite Solar Cell (PSC) performance using a stable zinc complex-based Hole Transporting Material (HTM) BPZ23 .
- Compared to its non-metal counterpart (BP21), the BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination .
- As a result, the power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
-
Interface Chemistry of Two-Dimensional Heterostructures
- Two-dimensional heterostructures (2D HSs) have emerged as a new class of materials where dissimilar 2D materials are combined to synergise their advantages and alleviate shortcomings .
- Understanding the nature of the surface and the complex heterointerface of HSs at the atomic level is crucial for realising the desired properties, designing innovative 2D HSs, and ultimately unlocking their full potential for practical applications .
- This review provides the recent progress in the field of 2D HSs with a focus on the discussion of the fundamentals and the chemistry of heterointerfaces based on van der Waals (vdW) and covalent interactions .
-
Photothermal Applications of Two-Dimensional Nanomaterials
- Photothermal conversion, as a rapid and effective form of energy conversion, has become increasingly attractive in recent years .
- Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
properties
IUPAC Name |
1,3,3-trimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N2.HI/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;/h7-21H,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXWXYURKUEZHV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885094 | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green to gold-brown powder; [Acros Organics MSDS] | |
Record name | 1,1',3,3,3',3'-Hexamethylindotricarbocyanine iodide | |
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Product Name |
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide | |
CAS RN |
19764-96-6 | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19764-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)hepta-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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